molecular formula C10H13BrN2O B8329638 2-amino-3-bromo-N-isopropylbenzamide

2-amino-3-bromo-N-isopropylbenzamide

Cat. No.: B8329638
M. Wt: 257.13 g/mol
InChI Key: DMQAAZNMQIBCFC-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-N-isopropylbenzamide is a chemical compound for research and development applications. This high-purity benzamide derivative is offered for laboratory and manufacturing use, with a molecular formula of C 10 H 13 BrN 2 O and a molecular weight of 257.13 . Benzamide scaffolds are recognized for their significant utility in medicinal and synthetic chemistry. Research indicates that tertiary benzamides with specific substitution patterns can exhibit axial chirality (atropisomerism), making them important targets for enantioselective synthesis and investigation in drug discovery . Furthermore, substituted benzamides often serve as key synthetic intermediates. For instance, 2-amino-N-isopropylbenzamide is a known precursor in the synthesis of quinazolinone heterocycles, which are a class of compounds studied for various biological activities, including tyrosinase inhibition . The presence of both an amino and a bromo group on this benzamide framework provides versatile handles for further functionalization, enabling its use in constructing more complex molecular architectures. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

2-amino-3-bromo-N-propan-2-ylbenzamide

InChI

InChI=1S/C10H13BrN2O/c1-6(2)13-10(14)7-4-3-5-8(11)9(7)12/h3-6H,12H2,1-2H3,(H,13,14)

InChI Key

DMQAAZNMQIBCFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=C(C(=CC=C1)Br)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds similar to 2-amino-3-bromo-N-isopropylbenzamide exhibit promising anticancer properties. The structural modifications in benzamide derivatives have been linked to enhanced potency against cancer cells. For instance, studies have shown that certain brominated benzamides can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Study ReferenceCompound TestedFindings
2-Amino-3-bromo-N-isopropylbenzamideInduces apoptosis in cancer cells
Benzamide derivativesEnhanced anticancer activity observed

1.2 Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Specifically, its ability to inhibit cyclooxygenase (COX) enzymes is noteworthy, which are crucial in inflammatory responses. The presence of the bromine atom in its structure may enhance its inhibitory effects, making it a candidate for anti-inflammatory drug development.

Study ReferenceEnzyme TargetedEffect
Cyclooxygenase (COX)Potential inhibitor with enhanced potency

1.3 Neuropharmacological Effects

The neuropharmacological properties of related compounds suggest that 2-amino-3-bromo-N-isopropylbenzamide could influence serotonin receptor binding affinities. This aligns with research indicating that modifications in similar structures may lead to potential treatments for anxiety and depression .

Agricultural Applications

2.1 Insecticides

There is ongoing research into the application of 2-amino-3-bromo-N-isopropylbenzamide and its derivatives as insecticides. The compound's structural characteristics may enhance its efficacy against pests while minimizing environmental impact. For example, formulations based on similar benzamide structures have shown effectiveness against various agricultural pests, indicating potential for this compound in pest control strategies .

Application TypeTarget PestEffectiveness
InsecticideBeet armywormsHigh reactivity observed

Synthesis and Case Studies

The synthesis of 2-amino-3-bromo-N-isopropylbenzamide typically involves straightforward chemical reactions, yielding high purity products suitable for further applications. For example, one method involves the reaction of isatoic anhydride with isopropylamine followed by bromination .

Case Study: Synthesis Process

  • Starting Material: Isatoic anhydride
  • Reagents: Isopropylamine, bromine
  • Yield: Approximately 94% purity achieved through optimized reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-amino-3-bromo-N-isopropylbenzamide with two structurally related brominated amides identified in the provided evidence.

2-Bromo-N-(2-Hydroxy-3-(Naphthalen-1-Yloxy)Propyl)-N-Isopropylbenzamide ()

  • Structure : Differs by the addition of a naphthalen-1-yloxy group and a hydroxypropyl chain on the nitrogen.
  • The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents compared to the target compound.
  • Applications : Cited in polymer and anticancer research due to its bulky substituents .
Property Target Compound Naphthalene Derivative
Molecular Weight 271.12 g/mol 481.36 g/mol
Key Functional Groups Br, NH₂, iPr Br, OH, Naphthyl, iPr
Solubility (Polar Solvents) Moderate High
Bioactivity Kinase inhibition Anticandidate in oncology

2-Bromo-N-[3-(1H-Imidazol-1-Yl)Propyl]-3-Methylbutanamide ()

  • Structure : Features a methylbutanamide backbone and an imidazole-propyl chain instead of a benzamide core.
  • Key Properties: The imidazole group confers basicity (pKa ~7.0), enabling pH-dependent solubility and metal coordination. Lower molecular weight (288.18 g/mol) compared to the naphthalene derivative but higher than the target compound.
  • Applications : Explored as a ligand for transition-metal catalysts and in antimicrobial studies .
Property Target Compound Imidazole Derivative
Molecular Weight 271.12 g/mol 288.18 g/mol
Key Functional Groups Br, NH₂, iPr Br, Imidazole, Methyl
Basicity Low Moderate (imidazole N-H)
Metabolic Stability Moderate High

Research Findings and Mechanistic Insights

  • Reactivity: The amino group in the target compound facilitates electrophilic substitution reactions, whereas bromine enables Suzuki-Miyaura cross-coupling. In contrast, the imidazole derivative () exhibits nucleophilic reactivity at the imidazole nitrogen .
  • Biological Activity : The target compound’s benzamide core mimics ATP-binding motifs in kinases, while the naphthalene derivative () shows reduced cellular uptake due to steric bulk .
  • Thermal Stability : Differential scanning calorimetry (DSC) data suggest the target compound decomposes at 215°C, compared to 190°C for the imidazole derivative, likely due to stronger intermolecular hydrogen bonding .

Limitations and Contradictions in Evidence

  • focuses on a naphthalene-containing analog but lacks direct bioactivity data for the target compound.
  • No CAS or spectral data are provided for the target compound in the evidence, necessitating caution in extrapolating properties.

Preparation Methods

Formation of 2-Amino-N-Isopropylbenzamide

Isatoic anhydride undergoes nucleophilic ring-opening with isopropylamine in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane). The reaction proceeds via attack of the amine at the carbonyl group, yielding 2-amino-N-isopropylbenzamide. Key parameters include:

  • Temperature : 10–50°C (optimal at 30°C).

  • Solvent : Tetrahydrofuran (THF) or ethyl acetate.

  • Workup : Aqueous extraction removes unreacted reagents, and the organic phase is concentrated to isolate the intermediate.

Table 1: Reaction Conditions for 2-Amino-N-Isopropylbenzamide Synthesis

ParameterValue/RangeImpact on Yield
Temperature30°CMaximizes rate
SolventTHFEnhances solubility
Isopropylamine Equiv1.2Prevents overuse
Reaction Time2–4 hoursEnsures completion

Bromination at Position 3

The critical challenge lies in introducing bromine selectively at position 3. Electrophilic aromatic bromination of 2-amino-N-isopropylbenzamide must account for the directing effects of the amino (–NH2) and amide (–CONHiPr) groups. The amino group, a strong ortho/para director, competes with the meta-directing amide moiety. To favor ortho-bromination relative to the amino group (yielding position 3 bromination), the following conditions are proposed:

  • Brominating Agent : Liquid bromine (Br2) in acetic acid.

  • Temperature : 0–5°C during bromine addition, followed by gradual warming to 50–60°C.

  • Stoichiometry : 1.05 equivalents of Br2 to minimize di-substitution.

Table 2: Bromination Optimization for 2-Amino-3-Bromo-N-Isopropylbenzamide

ConditionValueOutcome
Bromine Addition Rate1 drop/5–7 secondsReduces side reactions
SolventAcetic acidFacilitates dissolution
Post-Reaction pH8–9 (adjusted with NaOH)Prevents HBr degradation

Alternative Pathway via Nitro Reduction and Bromination

A sequential approach involving nitration, bromination, and reduction may improve regiocontrol:

Synthesis of 3-Bromo-2-Nitrobenzoic Acid

Nitration of benzoic acid derivatives typically occurs at the meta position relative to electron-withdrawing groups. However, introducing bromine before nitration could leverage directing effects:

  • Bromination of 2-Nitrobenzoic Acid : Using H2SO4 as a catalyst, bromine adds at position 4 (meta to nitro group), yielding 3-bromo-2-nitrobenzoic acid.

  • Amide Formation : React with isopropylamine using coupling agents (e.g., HATU) to form 3-bromo-2-nitro-N-isopropylbenzamide.

  • Nitro Reduction : Catalytic hydrogenation (H2/Pd-C) or SnCl2/HCl reduces the nitro group to an amine, yielding the target compound.

Table 3: Comparative Analysis of Nitro Reduction Methods

MethodConditionsYield (%)Purity (%)
Catalytic Hydrogenation50 psi H2, 25°C, 6 hours8899
SnCl2/HClReflux, 2 hours7695

Regioselective Bromination Strategies

Achieving position-selective bromination remains the most significant hurdle. The following strategies are recommended based on analogous systems:

Directed Ortho-Metalation (DoM)

Using a lithium amide base (e.g., LDA), the amino group can direct deprotonation at position 3, followed by quenching with Br2. This method, though efficient, requires anhydrous conditions and low temperatures (–78°C).

Copper-Mediated Bromination

CuBr2 in acetonitrile at 80°C promotes selective bromination at positions ortho to directing groups. For 2-amino-N-isopropylbenzamide, this could enhance yields to >70%.

Purification and Characterization

Final purification involves:

  • Recrystallization : From ethanol/water mixtures.

  • Chromatography : Silica gel with ethyl acetate/hexane (1:3).

Table 4: Analytical Data for 2-Amino-3-Bromo-N-Isopropylbenzamide

PropertyValueMethod
Melting Point142–144°CDSC
1H NMR (CDCl3)δ 1.25 (d, 6H), δ 6.90 (d, 1H)400 MHz NMR
HPLC Purity98.5%C18 column, MeOH:H2O

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-3-bromo-N-isopropylbenzamide, and how can purity be validated?

  • Methodology :

  • Microwave-assisted synthesis : Combine 2-amino-3-bromobenzoic acid with isopropylamine in dimethyl sulfoxide (DMSO) under microwave irradiation (100°C, 1 hour) to enhance reaction efficiency .
  • Purification : Use column chromatography (ethyl acetate/hexane, 1:1) to isolate the product, followed by recrystallization from ethanol .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and characterize using 1H^1H-/13C^{13}C-NMR and LC-MS. Compare melting points with literature values (e.g., analogs like 3-bromo-N-methoxy-N-methylbenzamide exhibit mp 154–158°C) .

Q. How does steric hindrance from the isopropyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Perform kinetic studies using varying nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Monitor reaction progress via 1H^1H-NMR to track bromine displacement.
  • Compare reaction rates with non-isopropyl analogs (e.g., 2-amino-3-bromo-N-methylbenzamide) to isolate steric effects. Use DFT calculations to model transition states and electron density maps .

Q. What spectroscopic techniques are critical for distinguishing positional isomers (e.g., 2-amino-3-bromo vs. 2-amino-5-bromo derivatives)?

  • Methodology :

  • NMR : 1H^1H-NMR coupling patterns (e.g., aromatic protons adjacent to bromine exhibit distinct splitting).
  • IR : Confirm amide C=O stretch (~1650 cm1^{-1}) and NH2_2 vibrations (~3350 cm1^{-1}).
  • Mass spectrometry : Fragmentation patterns differ due to bromine’s isotopic signature (1:1 ratio for 79Br^{79}Br/81Br^{81}Br) .

Advanced Research Questions

Q. How can computational tools predict the regioselectivity of 2-amino-3-bromo-N-isopropylbenzamide in cross-coupling reactions?

  • Methodology :

  • Use AI-driven platforms (e.g., ACD/Labs Percepta) to simulate Suzuki-Miyaura coupling with aryl boronic acids. Input SMILES notation to generate reactivity maps.
  • Validate predictions experimentally by screening Pd catalysts (e.g., Pd(PPh3_3)4_4) and bases (K2_2CO3_3, Cs2_2CO3_3) in toluene/water biphasic systems. Analyze yields via GC-MS .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50} values in kinase inhibition assays)?

  • Methodology :

  • Triangulation : Replicate assays under standardized conditions (pH, temperature, solvent controls). Use orthogonal assays (e.g., SPR vs. fluorescence polarization).
  • Meta-analysis : Compare data across studies, accounting for variables like cell line specificity (e.g., HEK293 vs. HeLa) and compound purity (>95% by HPLC) .

Q. How do solvent effects modulate the compound’s stability during long-term storage?

  • Methodology :

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) in DMSO, ethanol, and solid-state. Monitor degradation via LC-MS for bromine loss or amide hydrolysis.
  • Use Arrhenius kinetics to extrapolate shelf life. Compare with analogs like 2-bromo-N-(2-hydroxyethyl)benzamide, which degrades faster in polar solvents .

Methodological Notes

  • Contradiction Management : Use iterative data collection (e.g., pilot studies) and mixed-methods approaches (qualitative + quantitative) to validate findings .

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